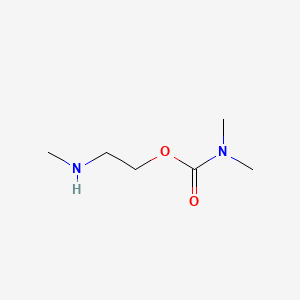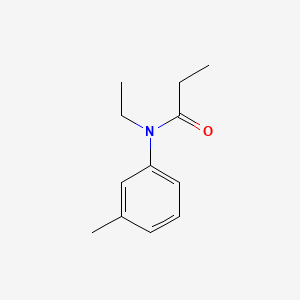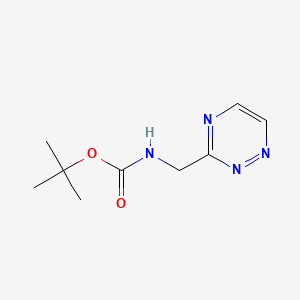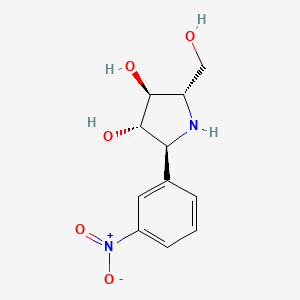
1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI) is a chemical compound that belongs to the class of dioxanes Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of diols: Using ethylene glycol derivatives in the presence of acid catalysts.
Etherification reactions: Introducing ethoxy and methoxyethyl groups through etherification reactions with corresponding alcohols and alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous flow reactors: For efficient and scalable production.
Purification techniques: Such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Halogenation or nitration reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine) or nitrating mixtures (nitric acid and sulfuric acid).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI) may have various applications in scientific research, including:
Chemistry: As a solvent or reagent in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigation of its pharmacological properties or as a precursor in drug synthesis.
Industry: Use in the production of polymers, resins, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI) would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting metabolic or signaling processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: The parent compound without additional substituents.
2-Methyl-1,3-dioxane: A simpler derivative with only a methyl group.
2-Ethoxy-1,3-dioxane: A derivative with an ethoxy group.
Uniqueness
1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI) is unique due to its specific combination of substituents, which may confer distinct chemical and physical properties compared to its simpler analogs.
For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or specific journal articles would be necessary.
Properties
CAS No. |
160319-65-3 |
|---|---|
Molecular Formula |
C10H20O4 |
Molecular Weight |
204.266 |
IUPAC Name |
2-ethoxy-5-(2-methoxyethyl)-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O4/c1-4-12-10(2)13-7-9(8-14-10)5-6-11-3/h9H,4-8H2,1-3H3 |
InChI Key |
KCELOVTTZAUSFL-UHFFFAOYSA-N |
SMILES |
CCOC1(OCC(CO1)CCOC)C |
Synonyms |
1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


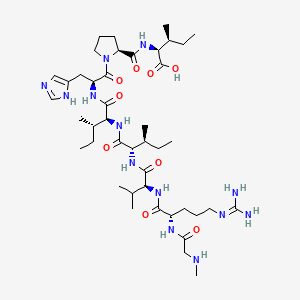

![Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]-](/img/structure/B574869.png)
